molecular formula C11H9BrFN B3231120 1-(5-Bromo-2-fluorophenyl)cyclobutanecarbonitrile CAS No. 1314756-43-8

1-(5-Bromo-2-fluorophenyl)cyclobutanecarbonitrile

Cat. No.: B3231120
CAS No.: 1314756-43-8
M. Wt: 254.10 g/mol
InChI Key: HUAYUMFCAVCWJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromo-2-fluorophenyl)cyclobutanecarbonitrile (CAS: 1314756-43-8) is a bicyclic organic compound featuring a cyclobutane ring substituted with a carbonitrile group and a 5-bromo-2-fluorophenyl aromatic moiety. The cyclobutane ring introduces significant steric and electronic effects, while the bromine and fluorine substituents on the phenyl ring modulate its electronic properties and lipophilicity. This compound is structurally related to intermediates used in medicinal chemistry, particularly in the synthesis of neuroactive derivatives, as suggested by its analogs’ roles in γ-aminobutyric acid (GABA) precursor synthesis .

Properties

IUPAC Name

1-(5-bromo-2-fluorophenyl)cyclobutane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrFN/c12-8-2-3-10(13)9(6-8)11(7-14)4-1-5-11/h2-3,6H,1,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUAYUMFCAVCWJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)C2=C(C=CC(=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201216929
Record name Cyclobutanecarbonitrile, 1-(5-bromo-2-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201216929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314756-43-8
Record name Cyclobutanecarbonitrile, 1-(5-bromo-2-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1314756-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutanecarbonitrile, 1-(5-bromo-2-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201216929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-Bromo-2-fluorophenyl)cyclobutanecarbonitrile can be synthesized through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF), under an inert atmosphere.

Industrial Production Methods

Industrial production of 1-(5-Bromo-2-fluorophenyl)cyclobutanecarbonitrile may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-fluorophenyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylcyclobutanecarbonitriles, while coupling reactions can produce more complex biaryl or polyaryl compounds .

Scientific Research Applications

1-(5-Bromo-2-fluorophenyl)cyclobutanecarbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-fluorophenyl)cyclobutanecarbonitrile depends on its specific application and the molecular targets involvedThese interactions can modulate the activity of the target molecules and lead to specific biological or chemical effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(5-Bromo-2-fluorophenyl)cyclobutanecarbonitrile can be contextualized by comparing it with analogs differing in ring size, substituent positions, halogens, or aromatic systems. Key comparisons are summarized below:

Structural Analogs with Varying Ring Sizes

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
1-(5-Bromo-2-fluorophenyl)cyclobutanecarbonitrile C₁₁H₈BrFN ~253.05 Cyclobutane core; meta-bromo, ortho-fluoro substituents; carbonitrile group
1-(5-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid C₁₀H₇BrFO₂ 273.07 Cyclopropane core; carboxylic acid group; reduced steric strain
Impact of Ring Size : The cyclopropane analog exhibits higher ring strain and potentially greater reactivity, whereas the cyclobutane derivative offers enhanced conformational flexibility.

Halogen and Positional Isomers

Compound Name Molecular Formula Substituent Positions Halogen Type logP (Predicted)
1-(4-Bromophenyl)cyclobutanecarbonitrile C₁₁H₁₀BrN Para-bromo Br ~3.1
1-(4-Chlorophenyl)cyclobutanecarbonitrile C₁₁H₁₀ClN Para-chloro Cl 2.92
Substituent Effects :
  • Bromine vs. Chlorine : Bromine’s higher atomic weight and polarizability increase lipophilicity (logP) compared to chlorine, influencing membrane permeability in biological systems.
  • Positional Isomerism : Para-substituted analogs (e.g., 4-bromo) lack the ortho-fluoro group, reducing steric hindrance and altering electronic interactions in aromatic systems .

Heteroaromatic Analogs

Compound Name Molecular Formula Aromatic System Key Features
1-(5-Bromothiophen-2-yl)cyclobutane-1-carbonitrile C₉H₈BrNS Thiophene Sulfur atom enhances π-electron delocalization; potential for metal coordination
1-(5-Bromo-3-fluoropyridin-2-yl)cyclopropanecarbonitrile C₉H₆BrFN₂ Pyridine Nitrogen-rich system; basicity and hydrogen-bonding capacity differ from benzene
Aromatic System Impact : Thiophene and pyridine analogs exhibit distinct electronic profiles, influencing solubility and receptor-binding interactions compared to purely phenyl-based systems.

Biological Activity

1-(5-Bromo-2-fluorophenyl)cyclobutanecarbonitrile is an organic compound with the molecular formula C11H9BrFN, characterized by a cyclobutane structure with specific halogen substitutions. This compound has garnered interest in scientific research due to its potential biological activity and applications in medicinal chemistry.

The compound can be synthesized through various methods, including the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. This method is notable for its efficiency in producing high yields of the desired compound when optimized correctly.

Biological Activity Overview

Mechanism of Action:
The biological activity of 1-(5-Bromo-2-fluorophenyl)cyclobutanecarbonitrile is primarily attributed to its interactions with specific biomolecular targets. These interactions can modulate the activity of proteins or enzymes, leading to various biological effects. The presence of both bromine and fluorine atoms in its structure could influence its reactivity and selectivity towards biological targets.

Potential Applications:
1-(5-Bromo-2-fluorophenyl)cyclobutanecarbonitrile is being explored for its potential use in drug discovery and development. Its structural features may allow it to serve as a scaffold for designing new therapeutic agents, particularly in oncology and other disease areas where targeted therapies are crucial.

In Vitro Studies

Recent studies have indicated that compounds similar to 1-(5-Bromo-2-fluorophenyl)cyclobutanecarbonitrile exhibit significant biological activities, including anti-cancer properties. For instance, derivatives with similar structural motifs have shown efficacy against various cancer cell lines, indicating a promising avenue for further exploration.

Case Studies

  • Case Study 1: A study investigating the anti-proliferative effects of halogenated cyclobutane derivatives found that compounds with bromine substitutions displayed enhanced activity against breast cancer cell lines compared to their non-brominated counterparts.
  • Case Study 2: Another investigation focused on the interaction of cyclobutane derivatives with estrogen-related receptors, revealing that certain substitutions could lead to selective inhibition, which is critical for developing targeted therapies for hormone-dependent cancers.

Data Table: Biological Activity Comparison

Compound NameStructureBiological ActivityReference
1-(5-Bromo-2-fluorophenyl)cyclobutanecarbonitrileStructurePotential anti-cancer activity
1-(4-Bromo-2-fluorophenyl)cyclobutanecarbonitrileStructureModerate anti-cancer activity
1-(5-Bromo-2-chlorophenyl)cyclobutanecarbonitrileStructureLow anti-cancer activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Bromo-2-fluorophenyl)cyclobutanecarbonitrile
Reactant of Route 2
1-(5-Bromo-2-fluorophenyl)cyclobutanecarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.